![molecular formula C34H50O6 B14260962 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid CAS No. 180678-39-1](/img/structure/B14260962.png)
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties. It is a derivative of benzoic acid, featuring two decyloxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the decyloxybenzoyl intermediate. One common method involves the hydrosilylation reaction, where a vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene rings.
Aplicaciones Científicas De Investigación
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and self-assembly processes.
Mecanismo De Acción
The mechanism of action of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid involves its interaction with molecular targets through its benzoyl and decyloxy groups. These interactions can influence the orientation and alignment of liquid crystal molecules, leading to changes in the material’s optical and mechanical properties. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its functionality.
Comparación Con Compuestos Similares
Similar Compounds
4-(Decyloxy)benzoic acid: A simpler derivative with one decyloxy group.
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid: A compound with similar structural features but different substitution patterns.
4,4’-Oxybisbenzoic acid: Another related compound used in liquid crystal research.
Uniqueness
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid stands out due to its dual decyloxy substitution, which imparts unique liquid crystalline properties and enhances its potential for creating advanced materials. Its structural complexity allows for more versatile applications compared to simpler analogs.
Propiedades
Número CAS |
180678-39-1 |
|---|---|
Fórmula molecular |
C34H50O6 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
4-(3,4-didecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C34H50O6/c1-3-5-7-9-11-13-15-17-25-38-31-24-21-29(34(37)40-30-22-19-28(20-23-30)33(35)36)27-32(31)39-26-18-16-14-12-10-8-6-4-2/h19-24,27H,3-18,25-26H2,1-2H3,(H,35,36) |
Clave InChI |
WLWNVHAJLFCOEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
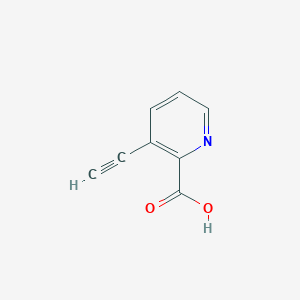
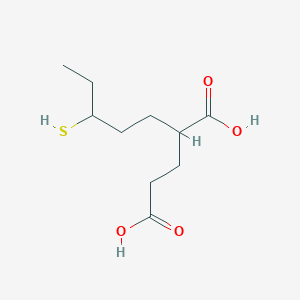
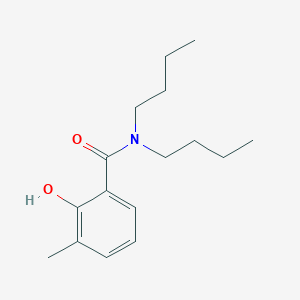
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
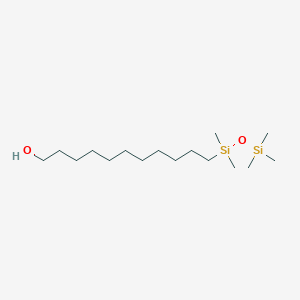
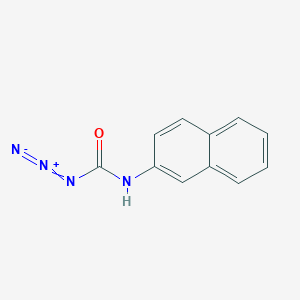
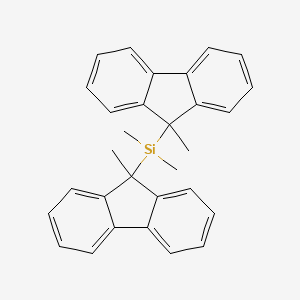
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
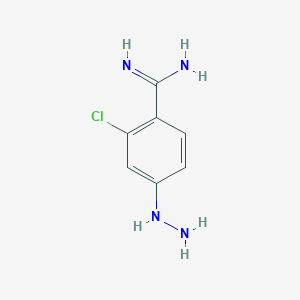
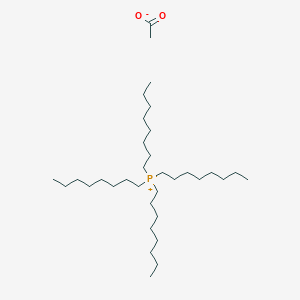
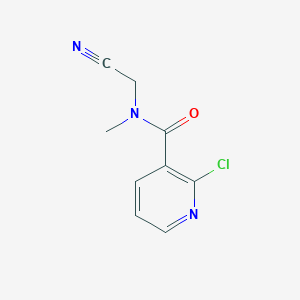
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
